METHYL 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE
Overview
Description
METHYL 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE: is a complex organic compound with the molecular formula C15H13N3O3 and a molecular weight of 283.289 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a benzoate ester group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE typically involves the reaction of 4-aminobenzoic acid with 3-pyridinecarboxaldehyde in the presence of a suitable hydrazine derivative . The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
METHYL 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
METHYL 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE can be compared with other similar compounds, such as:
- METHYL 4-(2-(2-PYRAZINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE
- 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 3-METHYLBENZOATE
- 3-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
methyl 4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-21-15(20)12-6-4-11(5-7-12)9-17-18-14(19)13-3-2-8-16-10-13/h2-10H,1H3,(H,18,19)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNOAMVFDNFDSO-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292180-71-3 | |
Record name | METHYL 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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